4-(1-Methyl-4-pyrazolyl)phenylboronic Acid
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Overview
Description
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under anhydrous conditions and in the presence of a palladium catalyst to facilitate the coupling reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Pyrazoles: From substitution reactions on the pyrazole ring.
Scientific Research Applications
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid in various applications depends on its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound can interact with specific molecular targets through hydrogen bonding and coordination chemistry, influencing the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
(4-Bromophenyl)boronic Acid: Contains a bromine substituent instead of the pyrazole ring, leading to different reactivity and applications.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: A derivative with a pinacol ester group, used in similar cross-coupling reactions but with different solubility and stability properties.
Uniqueness
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring. This combination imparts distinct chemical properties, making it highly valuable in organic synthesis, medicinal chemistry, and material science. Its ability to participate in a wide range of reactions and form stable complexes with various molecules sets it apart from other boronic acids.
Properties
Molecular Formula |
C10H11BN2O2 |
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Molecular Weight |
202.02 g/mol |
IUPAC Name |
[4-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-9(6-12-13)8-2-4-10(5-3-8)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
GDKODEQNIXNZDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN(N=C2)C)(O)O |
Origin of Product |
United States |
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